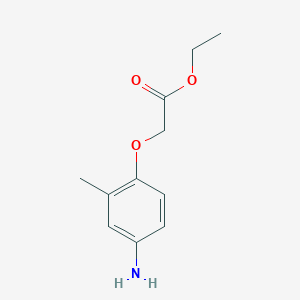

Ethyl (4-amino-2-methylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-amino-2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Agents

Ethyl (4-amino-2-methylphenoxy)acetate has been identified as a promising building block for the development of novel dual hypoglycemic agents. Research indicates that derivatives of this compound can activate both glucokinase and peroxisome proliferator-activated receptor gamma, which are crucial targets in diabetes management. The synthesis process involves alkylation and selective reduction techniques, yielding high-purity compounds suitable for further biological evaluation .

Pharmacological Studies

Studies have shown that compounds derived from this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The compound's structural features allow it to interact effectively with biological targets, making it a candidate for drug development .

Agricultural Applications

Herbicide Development

this compound derivatives are being explored as potential herbicides due to their efficacy in controlling broadleaf weeds in various crops. The compound's low toxicity and environmentally friendly profile make it an attractive option for sustainable agriculture. Research highlights its effectiveness against resistant weed species, which poses a significant challenge in modern farming practices .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Alkylation : The initial step involves the alkylation of 4-nitrophenol with ethyl bromoacetate.

- Selective Reduction : This is followed by a selective reduction of the nitro group using ammonium chloride and iron, resulting in high yields of the target compound.

- Characterization Techniques : The synthesized compound is characterized using various techniques such as NMR spectroscopy and X-ray diffraction to confirm its structure and purity .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Dual Hypoglycemic Agents | Development of new drugs | This compound derivatives showed promising results in activating dual targets for diabetes treatment. |

| Herbicide Efficacy | Agricultural application | Demonstrated effectiveness against resistant weed species with low toxicity profiles, supporting sustainable agricultural practices. |

Propiedades

Fórmula molecular |

C11H15NO3 |

|---|---|

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

ethyl 2-(4-amino-2-methylphenoxy)acetate |

InChI |

InChI=1S/C11H15NO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7,12H2,1-2H3 |

Clave InChI |

WEFMFARZUQZHON-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)COC1=C(C=C(C=C1)N)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.